molecular formula C26H24N4O3S B2738882 N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE CAS No. 879920-91-9

N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B2738882
CAS No.: 879920-91-9
M. Wt: 472.56
InChI Key: CKTAURXYIKMQDM-UHFFFAOYSA-N
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Description

N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidylsulfonyl group, a pyridyl group, and a quinolyl group, all of which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the piperidylsulfonyl phenyl derivative, followed by the introduction of the pyridyl and quinolyl groups through various coupling reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide can be compared with other similar compounds, such as:

    N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide analogs: These compounds have similar structures but with slight modifications, leading to differences in their chemical and biological properties.

    Piperidylsulfonyl derivatives: Compounds with the piperidylsulfonyl group exhibit similar chemical reactivity and biological activities.

    Pyridyl and quinolyl derivatives:

N-4-(piperidylsulfonyl)phenyl(4-quinolyl))carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c31-26(28-20-8-10-21(11-9-20)34(32,33)30-16-4-1-5-17-30)23-18-25(19-12-14-27-15-13-19)29-24-7-3-2-6-22(23)24/h2-3,6-15,18H,1,4-5,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTAURXYIKMQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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